molecular formula C13H18O2 B14644810 Butyl 2,6-dimethylbenzoate CAS No. 52392-56-0

Butyl 2,6-dimethylbenzoate

Cat. No.: B14644810
CAS No.: 52392-56-0
M. Wt: 206.28 g/mol
InChI Key: GMTKGCXSWVRXLE-UHFFFAOYSA-N
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Description

Butyl 2,6-dimethylbenzoate is an aromatic ester characterized by a benzoate core substituted with two methyl groups at the 2- and 6-positions and a butyl ester moiety. This structural arrangement introduces significant steric hindrance around the ester functional group, which profoundly influences its reactivity and physical properties. For instance, ethyl 2,6-dimethylbenzoate has been documented as "effectively inert to base-catalyzed hydrolysis" due to steric shielding of the reactive carbonyl center .

Properties

CAS No.

52392-56-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

butyl 2,6-dimethylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-5-9-15-13(14)12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3

InChI Key

GMTKGCXSWVRXLE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,6-dimethylbenzoic acid+butanolH2SO4butyl 2,6-dimethylbenzoate+H2O\text{2,6-dimethylbenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,6-dimethylbenzoic acid+butanolH2​SO4​​butyl 2,6-dimethylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and butanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2,6-dimethylbenzoic acid and butanol.

    Reduction: 2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butyl 2,6-dimethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid, which may interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a flavoring agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Butyl 2,6-dimethylbenzoate belongs to the benzoate ester family, which includes compounds differentiated by alkyl chain length, branching, and substituent positions. Key structural analogs include:

Compound CAS # Substituent Type Notable Features
Methyl benzoate 93-58-3 Straight-chain alkyl (methyl) High reactivity in hydrolysis
Isopropyl benzoate 939-48-0 Branched alkyl (isopropyl) Moderate steric hindrance
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated aliphatic chain Flavor/fragrance applications
Phenyl benzoate 93-99-2 Aromatic (phenyl) Enhanced thermal stability

Physical Properties

A comparative analysis of physical properties reveals trends linked to molecular structure:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity to Hydrolysis
This compound* ~206.3 (estimated) >200 (estimated) ~1.02 (estimated) Extremely low
Methyl benzoate 136.15 199 1.094 High
Butyl acetate 116.16 126 0.8825 Moderate
Isopropyl benzoate 178.23 218 1.003 Low to moderate

*Estimated values based on structural analogs.

Reactivity and Stability

  • Steric Effects : The 2,6-dimethyl substitution in this compound creates a steric "shield" around the ester group, drastically reducing nucleophilic attack during hydrolysis. This contrasts sharply with methyl benzoate, which lacks bulky substituents and undergoes rapid base-catalyzed hydrolysis .
  • Electronic Effects : Electron-donating methyl groups at the ortho positions mildly deactivate the carbonyl via inductive effects, further reducing reactivity compared to unsubstituted benzoates.
  • Applications: The compound’s resistance to hydrolysis makes it suitable for applications requiring prolonged stability, such as plasticizers or non-aqueous solvents. In contrast, cis-3-hexenyl benzoate is prized in perfumery due to its volatility and fruity aroma .

Research Findings and Key Insights

Hydrolysis Resistance

Studies on ethyl 2,6-dimethylbenzoate demonstrate that steric hindrance dominates over electronic effects in determining reactivity. The butyl analog’s extended alkyl chain likely exacerbates this effect, making it even less reactive than its ethyl counterpart .

Thermal and Solvent Stability

This compound is expected to exhibit higher thermal stability than aliphatic esters like butyl acetate (boiling point 126°C ) due to its aromatic backbone. However, its solubility in non-polar solvents may limit use in formulations requiring polar compatibility.

Industrial Relevance

While butyl acetate is widely used as a solvent in coatings and adhesives , this compound’s niche stability profile positions it for specialized roles, such as in high-temperature lubricants or polymer additives where hydrolysis resistance is critical.

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